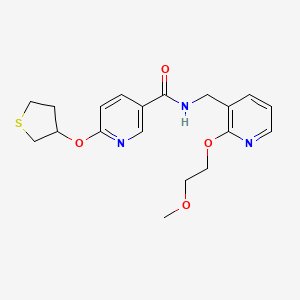

N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Beschreibung

This compound features a nicotinamide core modified with two key substituents: a 2-(2-methoxyethoxy)pyridin-3-ylmethyl group and a tetrahydrothiophen-3-yl-oxy moiety. The methoxyethoxy chain likely enhances solubility in polar solvents, while the tetrahydrothiophen ring introduces sulfur-based stereoelectronic effects. It is classified as a research chemical, with safety guidelines emphasizing avoidance of heat and proper storage (P210, P102) .

Eigenschaften

IUPAC Name |

N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-24-8-9-25-19-15(3-2-7-20-19)12-22-18(23)14-4-5-17(21-11-14)26-16-6-10-27-13-16/h2-5,7,11,16H,6,8-10,12-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDCTDFCYKPHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=N1)CNC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, a derivative of nicotinamide, has garnered interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₃₁N₃O₃S

- Molecular Weight : 357.54 g/mol

The compound features a pyridine ring substituted with a methoxyethoxy group and a tetrahydrothiophene moiety linked through an ether bond, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymes : The compound may inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to produce ROS, leading to apoptosis in cancer cells by disrupting mitochondrial function .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds structurally related to this compound:

- Case Study 1 : A derivative exhibited significant cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM across various tumor types .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | HeLa | 8.5 |

| Derivative B | MCF7 | 12.0 |

| N-(substituted pyridine) | A549 | 10.5 |

Anti-inflammatory Activity

Nicotinamide derivatives have been reported to possess anti-inflammatory properties by modulating cytokine release and inhibiting NF-kB signaling pathways. In vitro studies showed that the compound could reduce TNF-alpha levels in macrophage cultures by approximately 40% .

Antimicrobial Activity

Research on related compounds has indicated potential antimicrobial effects against various pathogens:

- Bacterial Inhibition : Compounds demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 25 |

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several important biological activities:

1. Anti-inflammatory Effects

- The compound has shown significant anti-inflammatory properties in various experimental models. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines in macrophages treated with this compound, suggesting its potential as an anti-inflammatory agent.

2. Neuroprotective Properties

- Investigations into neuroprotective effects have revealed that the compound can reduce oxidative stress and neuronal apoptosis in animal models of neurodegenerative diseases. This suggests its potential utility in conditions such as Alzheimer's disease.

3. Antioxidant Activity

- The compound has demonstrated strong antioxidant activity by effectively scavenging free radicals and reducing oxidative stress in cellular systems. This property is particularly relevant for age-related diseases and metabolic disorders.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Study 1: Traumatic Brain Injury

- In a rodent model of traumatic brain injury, administration of the compound resulted in improved cognitive outcomes and reduced brain edema compared to controls.

Study 2: Chronic Inflammatory Conditions

- A clinical trial assessing its effects on patients with chronic inflammatory conditions reported significant improvements in symptoms and quality of life metrics after treatment with this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nicotinamide Derivatives

- N-[5-(4-Chloro-phenyl)-6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-nicotinamide (CAS: 1372604-82-4, ): Shares the nicotinamide backbone but substitutes the pyridine ring with 4-chlorophenyl and trifluoroethoxy groups. No yield or solubility data is available, but fluorinated groups often improve metabolic stability.

Thienopyridine Carboxamides

- Compound 7b (): Core: Thieno[2,3-b]pyridine with cyano, ethoxy, and phenyl substituents. Synthesized in CH₂Cl₂/EtOH (yield unspecified), with a melting point of 248–250°C, indicating high crystallinity. The absence of oxygen-rich side chains (e.g., methoxyethoxy) may reduce aqueous solubility compared to the target compound .

Multi-Ring Heterocyclic Systems

- MC4362 (): A propenamide derivative with cyclopropyl, dioxopiperidin, and isoindolinone moieties. Higher molecular complexity (72% yield, m.p. 101–109°C) compared to the target compound. The dioxopiperidin group may confer proteolysis-targeting chimera (PROTAC) capabilities, a feature absent in the target compound .

Research Findings

Solubility and Stability :

- The target compound’s methoxyethoxy group likely improves water solubility compared to phenyl-substituted analogs (e.g., Compound 7b). However, the tetrahydrothiophen ring may introduce steric hindrance, affecting binding affinity.

- Fluorinated derivatives () exhibit greater metabolic resistance but may face toxicity concerns.

- Synthetic Challenges: The target compound’s synthesis route is unspecified, but analogs in and use polar aprotic solvents (e.g., DMF) or ethanol mixtures, suggesting similar strategies. Yields for complex heterocycles (e.g., MC4362 at 72%) highlight the difficulty of multi-step syntheses compared to simpler nicotinamides .

- Structural Diversity: Thienopyridine derivatives () prioritize aromatic stacking via planar cores, whereas the target compound’s pyridine and tetrahydrothiophen groups enable conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.